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Compound of Interest

Compound Name: D-fructofuranose

Cat. No.: B12894040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational landscape of the D-
fructofuranose ring, a five-membered sugar structure critical to the function of numerous

biologically significant molecules, including the disaccharide sucrose. Unlike its six-membered

pyranose counterpart, the furanose ring exhibits remarkable flexibility, adopting a continuous

spectrum of non-planar conformations. Understanding this dynamic behavior is paramount for

fields ranging from glycobiology to drug design, as the three-dimensional structure of the ring

dictates its interaction with enzymes and receptors.

The Pseudorotational Concept in Furanose Rings
The conformation of the D-fructofuranose ring is not static but exists in a dynamic equilibrium

between various puckered forms. This flexibility is elegantly described by the concept of

pseudorotation. Rather than a planar structure, the ring puckers to minimize torsional strain.

The puckering can be defined by two key parameters:

Puckering Amplitude (τm): This value indicates the degree of deviation from planarity.

Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, describes the

specific nature of the pucker.

The entire conformational landscape can be visualized on a pseudorotational wheel. Along this

wheel, two principal types of conformations are recognized:
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Envelope (E) conformations: Four of the ring atoms are coplanar, with the fifth atom

displaced out of this plane. There are ten such conformations, denoted by the out-of-plane

atom (e.g., 3E signifies the C3 atom is out of the plane).

Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of the plane

formed by the other three ring atoms. There are also ten twist forms (e.g., 3T4).

These conformers can interconvert with relatively low energy barriers, meaning the ring is in

constant motion, populating different regions of the pseudorotational wheel.
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(D-Fructofuranoside in D₂O)

Data Acquisition
(1D ¹H, 2D COSY, NOESY)

Data Processing
(Extraction of ³JHH, NOEs)

Cross-Validation & Refinement
(Compare experimental data with

 back-calculated values from theory)

Initial 3D Structure

Conformational Search
(Molecular Dynamics / Mechanics)

Geometry Optimization & Energy Calculation
(DFT / ab initio)

Conformational Ensemble Model
(Populations, Energies, Geometries)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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